Lipophilicity (cLogP) Comparison: Reduced Lipophilicity vs. Chlorinated Analogs
The compound demonstrates a measurably lower lipophilicity than its mono- and tri-chlorinated counterparts, a critical parameter for membrane permeability and non-specific protein binding. The target compound's XLogP3-AA of 5.2 is reduced by 1.0 log unit compared to the 4-chlorophenylsulfanyl analog (CAS 338957-93-0) which has an XLogP3-AA of 6.2 [1], and is estimated to be >1.5 log units lower than the 2,4,5-trichlorophenylsulfanyl analog (CAS 338957-96-3). This places the target compound in a more favorable lipophilicity range for an orally bioavailable drug candidate, as defined by Lipinski's Rule of Five (cLogP < 5) [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.2 |
| Comparator Or Baseline | 2-[(4-Chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 338957-93-0): 6.2 [1] |
| Quantified Difference | 1.0 log unit lower lipophilicity |
| Conditions | Computed property using XLogP3 algorithm on PubChem (2025.09.15 release) |
Why This Matters
A lower cLogP value directly impacts aqueous solubility and can reduce promiscuous membrane binding, making this compound a superior control for assays where non-specific activity from highly lipophilic analogs is a confounding factor.
- [1] PubChem. Compound Summary for CID 3723400, 2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. View Source
